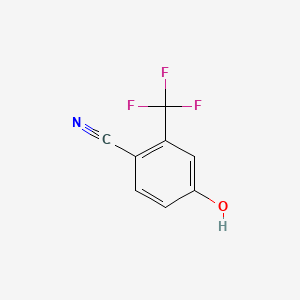

4-Hydroxy-2-(trifluoromethyl)benzonitrile

描述

Significance of the Trifluoromethyl Group in Chemical Design

The trifluoromethyl (-CF3) group is a cornerstone in modern chemical design, particularly in the pharmaceutical and agrochemical industries. nih.govwikipedia.org Its incorporation into a molecule can dramatically alter physicochemical properties. nih.gov The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can influence the acidity or basicity of nearby functional groups. wikipedia.org

One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group resistant to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This increased stability can lead to a longer biological half-life for drug candidates. mdpi.com

Furthermore, the trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and interact with molecular targets. mdpi.com It is often used as a bioisostere for methyl (-CH3) or chloro (-Cl) groups, meaning it can replace them without significantly altering the molecule's shape, while introducing beneficial electronic and metabolic properties. wikipedia.org The strategic addition of a -CF3 group has been a successful strategy in the development of numerous commercial drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.org

Overview of Key Functional Groups: Hydroxyl, Trifluoromethyl, and Nitrile

The chemical behavior and utility of 4-Hydroxy-2-(trifluoromethyl)benzonitrile are dictated by the interplay of its three key functional groups:

Hydroxyl Group (-OH): The hydroxyl group is a polar functional group consisting of an oxygen atom bonded to a hydrogen atom. It can act as both a hydrogen bond donor and acceptor, which allows it to participate in intermolecular interactions that influence a molecule's solubility and binding to biological targets. In the context of phenothiazine (B1677639) derivatives, for example, hydroxyl groups in side chains are crucial sites for chemical reactions like hydrogen atom transfer. nih.gov

Trifluoromethyl Group (-CF3): As detailed previously, this group is composed of a carbon atom bonded to three fluorine atoms. It is highly electronegative and metabolically stable. wikipedia.orgmdpi.com Its bulkiness and electronic properties are key to its role in modifying a molecule's interaction with biological systems and improving its pharmacokinetic profile. mdpi.com

Nitrile Group (-C≡N): The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. This functional group has a linear geometry due to the sp hybridization of the carbon and nitrogen atoms. libretexts.orgwikipedia.org The presence of the electronegative nitrogen and the triple bond makes the nitrile group highly polar, leading to strong dipole-dipole interactions. libretexts.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, a reactivity that is central to its use in organic synthesis. fiveable.me Nitriles are important precursors for synthesizing other functional groups, such as carboxylic acids (via hydrolysis) and primary amines (via reduction). fiveable.me

Historical Context and Evolution of Research

The scientific journey of compounds like this compound is intertwined with the broader history of organofluorine chemistry and the development of synthetic methodologies.

The medicinal use of the trifluoromethyl group can be traced back to 1928, with research intensifying significantly in the mid-1940s. wikipedia.org An early review of the field appeared in 1958, following initial investigations into the biological activity of trifluoromethyl groups by F. Lehmann in 1927. wikipedia.orgmdpi.com The development of synthetic methods was crucial; an early method developed by Frédéric Swarts in 1892 used antimony fluoride (B91410) to introduce fluorine. wikipedia.org Over the decades, more sophisticated and milder reagents have been developed for trifluoromethylation, including photoredox catalysts that operate at room temperature. wikipedia.orgbeilstein-journals.org

The synthesis of nitriles also has a rich history, with methods like ammoxidation (the reaction of a hydrocarbon with ammonia (B1221849) and oxygen) becoming a major industrial process for producing compounds like acrylonitrile. researchgate.net Research continues to seek more efficient and environmentally friendly catalytic systems for nitrile synthesis. researchgate.net

The evolution of research on trifluoromethylated benzonitriles reflects their growing importance as key intermediates. For example, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a derivative, is a key intermediate in the synthesis of the anti-prostate cancer drug enzalutamide (B1683756). patsnap.com Similarly, 4-amino-2-trifluoromethylbenzonitrile is a crucial intermediate for the drug bicalutamide (B1683754), with research focused on developing more efficient, high-yield synthetic routes. google.com The compound 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile has been rationally designed as a novel, nonsteroidal androgen receptor antagonist for dermatological applications. acs.org This demonstrates the targeted evolution of research, moving from fundamental synthesis to the rational design of complex molecules with specific therapeutic purposes based on the trifluoromethyl benzonitrile (B105546) scaffold.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-2-trifluoromethylbenzonitrile |

| This compound |

| 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile |

| Acrylonitrile |

| Bicalutamide |

| Celecoxib |

| Enzalutamide |

| Fluoxetine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVIOUGHSKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382466 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-42-3 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 320-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Strategies

The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile is primarily achieved through a multi-step process that strategically builds the molecule by introducing the key functional groups. The two main approaches involve the initial formation of a substituted benzonitrile (B105546) followed by the introduction of the hydroxyl group, or vice-versa. These strategies rely on well-established chemical transformations, including functional group interconversions and cross-coupling reactions.

Functional Group Transformations on Substituted Benzonitrile Precursors

One of the primary strategies for synthesizing this compound involves the transformation of a pre-existing functional group on a 2-(trifluoromethyl)benzonitrile (B1294956) scaffold. A common and effective method is the conversion of an amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis, a process known as the Sandmeyer reaction. wikipedia.orglscollege.ac.inorganic-chemistry.org

This pathway typically starts with 4-amino-2-(trifluoromethyl)benzonitrile (B20432). This precursor can be synthesized through various methods, including the amination of a corresponding halogenated benzonitrile. google.comgoogle.com The amino group is then converted into a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures. wikipedia.orglscollege.ac.in The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis, typically by heating the aqueous solution, to yield the desired this compound. wikipedia.orgrsc.org

Figure 1: General scheme for the synthesis of this compound from 4-amino-2-(trifluoromethyl)benzonitrile via a Sandmeyer-type reaction.

This method is advantageous as it allows for the late-stage introduction of the hydroxyl group, leveraging the reactivity of the versatile amino precursor.

Cyanation Approaches

The introduction of the nitrile group is a critical step in the synthesis of this compound. This is often achieved through the cyanation of an appropriately substituted aryl halide.

A key starting material for the synthesis is 4-chloro-2-(trifluoromethyl)benzene. However, a more common precursor is 4-chlorobenzotrifluoride, which can be synthesized by the chlorination of benzotrifluoride. The cyanation of such aryl chlorides to their corresponding benzonitriles is a well-established transformation in organic chemistry. This reaction replaces the chlorine atom with a cyano group, leading to the formation of 4-(trifluoromethyl)benzonitrile. This intermediate, however, would require a subsequent hydroxylation step at the 2-position, which can be challenging.

A more direct route involves starting with a precursor that already contains a group that can be converted to a hydroxyl group, or by direct hydroxylation of the trifluoromethyl benzonitrile.

Potassium ferrocyanide, K4[Fe(CN)6], has emerged as a less toxic and cost-effective alternative to other cyanide reagents for the cyanation of aryl halides. google.com This method is often employed in conjunction with a palladium catalyst. The reaction typically proceeds in a biphasic system or in the presence of a phase-transfer catalyst to overcome the low solubility of potassium ferrocyanide in organic solvents. google.com The use of K4[Fe(CN)6] is considered a greener approach to cyanation reactions.

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of a nitrile group. google.com In the context of synthesizing a precursor to this compound, an aryl halide such as 4-bromo-2-(trifluoromethyl)aniline (B1265437) or 4-chloro-2-(trifluoromethyl)aniline (B1214093) can be subjected to a palladium-catalyzed cyanation.

This reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. Common cyanide sources include zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]). The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-2-(trifluoromethyl)aniline | Substrate |

| Cyanide Source | Zn(CN)2 or K4[Fe(CN)6] | Provides the cyano group |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyzes the cross-coupling reaction |

| Ligand | dppf, XPhos | Stabilizes the palladium catalyst and facilitates the reaction |

| Solvent | DMF, DMAc, Toluene (B28343) | Provides the reaction medium |

| Temperature | 80-140 °C | Provides the necessary activation energy |

The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's activity and stability. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the desired benzonitrile.

Hydroxylation Techniques

The introduction of a hydroxyl group onto the aromatic ring is the final key step in synthesizing this compound from a benzonitrile precursor.

As mentioned in section 2.1.1, the most common method for this transformation is the Sandmeyer reaction, starting from 4-amino-2-(trifluoromethyl)benzonitrile. wikipedia.orglscollege.ac.in This involves the diazotization of the amino group followed by nucleophilic substitution with water. wikipedia.orgrsc.org The reaction is typically carried out in an aqueous acidic solution, and the diazonium salt intermediate is thermally decomposed to introduce the hydroxyl group. rsc.org The efficiency of this hydroxylation can be influenced by the reaction conditions, including the acid concentration and temperature.

Alternative hydroxylation methods, such as direct oxidation of the aromatic C-H bond, are generally less selective and can lead to a mixture of products, making them less suitable for the specific synthesis of this compound. Therefore, the Sandmeyer reaction remains the most reliable and widely used technique for this particular transformation.

Controlled Oxidation

The synthesis of this compound via controlled oxidation of a suitable precursor, such as 3-(trifluoromethyl)benzonitrile, is not a prominently documented method in the reviewed scientific literature. This pathway would conceptually involve the direct and selective introduction of a hydroxyl group onto the aromatic ring at the C-4 position, a challenging transformation that requires high regioselectivity to avoid the formation of other isomers.

Hydrolysis of Protected Hydroxyl Groups

A common and effective strategy for the synthesis of phenols involves the use of a protecting group for the hydroxyl functionality, which is removed in the final step of the synthetic sequence. Silyl (B83357) ethers are frequently used as protecting groups for alcohols due to their ease of installation and selective removal under mild conditions. wikipedia.org

In a potential synthesis of this compound, a precursor molecule bearing a silyl-protected hydroxyl group, such as 4-(tert-butyldimethylsilyloxy)-2-(trifluoromethyl)benzonitrile, could be prepared. The final step would be the hydrolysis of this silyl ether. This deprotection can be achieved using various reagents, including acids or fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). wikipedia.orgresearchgate.net The stability of different silyl ethers varies, allowing for tailored reaction conditions. wikipedia.org For instance, the relative resistance to acidic hydrolysis increases with the steric bulk of the silyl group, following the general trend: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org

Table 1: Relative Resistance of Common Silyl Ethers to Hydrolysis

| Silyl Group | Abbreviation | Relative Resistance (Acidic Media) | Relative Resistance (Basic Media) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data sourced from Wikipedia. wikipedia.org |

Synthesis via 4-Halophenoxy-2-(trifluoromethyl)benzonitrile Intermediates

An alternative synthetic route involves the preparation of a 4-halophenoxy-2-(trifluoromethyl)benzonitrile intermediate, which can then, in principle, be converted to the target phenol (B47542). A patented process describes the synthesis of these intermediates, which are valuable for producing certain fungicides. google.com The synthesis involves the reaction of a 4-nitro-2-(trifluoromethyl)-benzonitrile with a halophenol. google.com

The process for preparing the intermediate, 4-halophenoxy-2-trifluoromethyl benzonitrile, is designed to be efficient and suitable for industrial application. google.com Although the patent focuses on the synthesis of the intermediate itself for other applications, the cleavage of the resulting aryl ether bond would be the subsequent, necessary step to yield this compound. Aryl ether cleavage is a standard transformation in organic synthesis, though specific conditions for this substrate are not detailed in the provided sources.

Stepwise Functionalization from Trifluoromethyl Fluorobenzene (B45895)

A multi-step synthesis starting from m-trifluoromethyl fluorobenzene has been described for producing related compounds, and this pathway can be adapted for the synthesis of this compound. google.com This route involves the sequential introduction of the required functional groups onto the aromatic ring. The key steps are selective bromination followed by cyanation. google.comsynquestlabs.com

The first step in this sequence is the regioselective bromination of a trifluoromethyl-substituted benzene (B151609) derivative. For example, a process for preparing 4-fluoro-2-trifluoromethyl bromobenzene (B47551) from m-trifluoromethylfluorobenzene has been detailed. synquestlabs.com This reaction involves heating the starting material with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid. synquestlabs.com This method directs the bromine atom to the desired position on the aromatic ring, ortho to the trifluoromethyl group and para to the fluorine atom.

Following bromination, the bromine atom is replaced with a nitrile group. This transformation, known as cyanation, can be achieved by reacting the brominated intermediate with a cyanide source, such as cuprous cyanide (CuCN), often in a high-boiling solvent like quinoline. synquestlabs.com The resulting 4-fluoro-2-(trifluoromethyl)benzonitrile (B106677) can then be converted to the final product via hydrolysis of the fluoro group, a type of nucleophilic aromatic substitution.

Table 2: Example of Stepwise Synthesis of an Intermediate

| Step | Starting Material | Reagents | Product |

| 1. Bromination | m-Trifluoromethylfluorobenzene | Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid | 4-Fluoro-2-trifluoromethyl bromobenzene |

| 2. Cyanation | 4-Fluoro-2-trifluoromethyl bromobenzene | Cuprous Cyanide, Quinoline | 4-Fluoro-2-trifluoromethylbenzonitrile |

| Based on the process described in patent CN1810775B. synquestlabs.com |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides a direct route to this compound. This type of reaction is feasible when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. chemrxiv.org In a potential precursor like 4-fluoro-2-(trifluoromethyl)benzonitrile or 4-chloro-2-(trifluoromethyl)benzonitrile, the trifluoromethyl group (at C-2) and the nitrile group (at C-1, meta to the leaving group) both contribute to the electron deficiency of the ring, thereby facilitating nucleophilic attack at the carbon atom bearing the halogen.

The reaction would involve treating the 4-halo-2-(trifluoromethyl)benzonitrile with a source of hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a suitable solvent. googleapis.com The hydroxide ion acts as the nucleophile, displacing the halide ion to form the desired phenol. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex), which is a key feature of the SNAr mechanism. chemrxiv.org

Replacement of Halogen Atoms with Methyl or Other Groups

The introduction of methyl or other alkyl groups onto the benzonitrile core often involves the strategic replacement of a halogen atom. A common method for this transformation is the use of organometallic reagents, such as Grignard reagents (R¹-Mg-Hal). In this type of reaction, a halogenated precursor of the target molecule can be reacted with a Grignard reagent where R¹ represents the methyl or other group to be added. googleapis.com For instance, a bromo-substituted intermediate could be coupled with methylmagnesium bromide in the presence of a suitable catalyst to install the methyl group. The general principle involves the nucleophilic character of the Grignard reagent attacking the electrophilic carbon atom bearing the halogen. googleapis.com

Comparison of Key Synthetic Parameters and Industrial Applicability

The viability of synthesizing this compound on an industrial scale is contingent upon several critical parameters, including yield, catalyst efficiency, solvent choice, and reaction conditions.

Achieving high yields is paramount for the economic feasibility of industrial production. In multi-step syntheses related to trifluoromethyl-substituted benzonitriles, yields can vary significantly depending on the specific reaction step and conditions. For example, a two-step process to create a related isothiocyanate derivative from an aniline (B41778) precursor reported yields ranging from 60.1% to 79.0% after purification by column chromatography. patsnap.com

Scalability has been demonstrated in processes starting from precursors like m-trifluoromethyl fluorobenzene. google.com A three-step synthesis involving bromination, cyanation, and ammonolysis has been scaled up to produce large quantities. In one example, the final ammonolysis step, starting with a 4-fluoro-2-trifluoromethylbenzonitrile intermediate, yielded 185 kg of crude product, which was then refined to 168 kg of the final 4-amino-2-trifluoromethylbenzonitrile. google.com Such processes, which can be scaled to produce hundreds of kilograms, underscore the industrial applicability of these synthetic routes.

Table 1: Reported Yields in Related Benzonitrile Synthesis

| Reaction Stage | Product | Yield | Source |

|---|---|---|---|

| Isothiocyanation | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 60.1% | patsnap.com |

| Isothiocyanation | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 72.3% | patsnap.com |

This interactive table provides data on yields from related synthetic processes.

The choice of catalyst and associated ligands is critical for directing the reaction pathway and maximizing efficiency, particularly in cross-coupling and cyanation reactions. Palladium and copper-based systems are frequently employed. googleapis.com

For cyanation reactions, palladium complexes paired with phosphorus-containing ligands, such as the 3rd generation SPhos ligand, have proven effective. googleapis.com Copper catalysts, including Cu(OAc)₂, CuI, CuO, and CuCl₂, are also utilized. googleapis.com In some cases, simple palladium salts like PdCl₂ or supported catalysts like Palladium on carbon (Pd/C) are sufficient. googleapis.com The ligand's structure can significantly influence the catalyst's activity and selectivity by modulating the electronic properties and steric environment of the metal center.

Table 2: Common Catalyst Systems

| Catalyst Type | Specific Examples | Ligand Example | Source |

|---|---|---|---|

| Palladium | PdCl₂, Pd/C, Palladium Complexes | SPhos | googleapis.com |

| Copper | Cu(OAc)₂, CuI, CuO, CuCl₂, Cu(acac)₂ | None specified | googleapis.com |

This interactive table summarizes catalyst systems used in the synthesis of benzonitrile derivatives.

The selection of an appropriate solvent is crucial for ensuring reactant solubility, facilitating heat transfer, and influencing reaction rates. Polar aprotic solvents are commonly preferred for many of the synthetic steps. googleapis.comevitachem.com Dimethylformamide (DMF) is highlighted as a particularly suitable solvent for cyanation reactions. googleapis.com Other effective polar aprotic solvents include N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA). googleapis.com In addition to these, other organic solvents like toluene and dichloromethane (B109758) are also used, depending on the specific transformation step. googleapis.compatsnap.comevitachem.com For instance, a reaction to form an intermediate might be carried out in dichloromethane, while a subsequent cyclization or rearrangement could be performed in toluene under reflux. patsnap.com

Precise control over temperature and reaction duration is essential for optimizing yield and minimizing the formation of byproducts. Reaction conditions can vary widely based on the specific transformation. For example, an ammonolysis step to replace a fluorine atom with an amino group on the benzonitrile ring may require heating in a sealed vessel to 120-122°C for 8 to 10 hours. google.com In contrast, a reflux reaction in toluene to form an isothiocyanate from a phenyl thiocarbamate intermediate was maintained for 18 hours. patsnap.com Bromination reactions can also require elevated temperatures under reflux for 5 to 7 hours to proceed to completion. google.com These parameters must be carefully optimized for any large-scale industrial process to ensure safety, efficiency, and product purity.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its functional groups: the hydroxyl (-OH), the cyano (-C≡N), and the trifluoromethyl (-CF₃) group on the benzene ring.

The presence of these groups allows for a variety of chemical transformations:

Nucleophilic Substitution : The cyano group is susceptible to nucleophilic attack, which can be a pathway to further functionalization of the molecule. evitachem.com

Electrophilic Aromatic Substitution : The electron-withdrawing nature of the trifluoromethyl group acts as a meta-director in typical electrophilic aromatic substitutions. However, its position on the ring influences the reactivity at other positions. evitachem.com

Hydrolysis : Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. evitachem.com

Transformations involving the Hydroxyl Group : The phenolic hydroxyl group can undergo etherification or esterification reactions.

A documented transformation for a related compound involves the conversion of a ketone to an oxirane, which is then reacted with 1H-1,2,4-triazole in the presence of a base. googleapis.com This demonstrates how the core structure can be used as an intermediate to build more complex heterocyclic structures. googleapis.com The trifluoromethyl group generally enhances the chemical stability of the compound. evitachem.com

Oxidation Reactions

The presence of a hydroxyl group on the aromatic ring makes this compound a candidate for oxidation reactions.

Table 1: General Reagents for Oxidation of Phenols to Quinones

| Reagent | Description |

|---|---|

| Fremy's Salt (Potassium nitrosodisulfonate) | A radical species used for the oxidation of phenols to quinones. thieme.com |

| Cerium (IV) ammonium (B1175870) nitrate | Used for oxidative demethylation of hydroquinone (B1673460) ethers to form quinones. psu.edu |

Reduction Reactions

The nitrile group in this compound is susceptible to reduction, offering a pathway to primary amines.

The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. ncert.nic.in Several reagents and methods are available for this conversion. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. ncert.nic.incommonorganicchemistry.com Catalytic hydrogenation, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas, is another widely used method. ncert.nic.incommonorganicchemistry.com Ammonia (B1221849) is sometimes added during catalytic hydrogenation to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com More recent methods include the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has shown high efficacy in reducing a variety of aromatic nitriles. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in the target molecule, generally facilitates the reduction of benzonitriles. nih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent/Method | Description |

|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | A potent hydride donor that readily reduces nitriles to primary amines. ncert.nic.incommonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | A method involving a metal catalyst and hydrogen gas. ncert.nic.incommonorganicchemistry.com |

| Diisopropylaminoborane/cat. LiBH₄ | A milder reducing system effective for a wide range of nitriles. nih.govorganic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions due to the strength of the C-F bonds. tcichemicals.com However, under certain conditions, particularly in polyfluoroarenes, SₙAr reactions can occur. nih.gov The high electronegativity of fluorine atoms in polyfluoroarenes makes the aromatic ring susceptible to attack by nucleophiles. nih.gov For instance, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) in the presence of a base leads to the substitution of the fluorine atom at the para-position to the trifluoromethyl group. nih.gov While direct nucleophilic substitution of the trifluoromethyl group itself is challenging, its strong electron-withdrawing nature significantly activates the aromatic ring towards nucleophilic attack, potentially facilitating substitution of other leaving groups on the ring. tcichemicals.com The trifluoromethyl group's influence is primarily electronic, making the ortho and para positions more electrophilic. youtube.com

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and alkaline conditions. weebly.comlibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid and an ammonium salt. chemistrysteps.com

Alkaline hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk For nitriles with low solubility in aqueous solutions, the use of an organic nitrile-soluble acid catalyst, such as an alkylbenzene sulfonic acid, can enhance the rate of hydrolysis in the presence of a strong aqueous acid. google.com Given these general principles, this compound can be expected to undergo hydrolysis to form 4-hydroxy-2-(trifluoromethyl)benzoic acid.

Table 3: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Primary Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | Carboxylic acid and Ammonium salt libretexts.orgchemguide.co.uk |

Cycloaddition Reactions and Steric Hindrance Effects

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the formation of cyclic compounds. libretexts.orglibretexts.org The reactivity in these reactions is governed by the electronic nature of the reactants (diene and dienophile) and steric factors. libretexts.org Benzonitrile itself can participate in photochemical cycloadditions with alkenes. acs.org Benzonitrile oxide is a known 1,3-dipole that undergoes cycloaddition reactions with various dipolarophiles. acs.org

For this compound to act as a dienophile in a Diels-Alder reaction, it would typically require activation by the electron-withdrawing nitrile and trifluoromethyl groups. libretexts.org However, there are no specific examples found in the searched literature of this compound participating in cycloaddition reactions.

The trifluoromethyl group exerts a significant steric effect due to its size, which is larger than a methyl group. nih.gov This steric hindrance can influence the approach of reactants and affect the regioselectivity and stereoselectivity of reactions. nih.govacs.org In the context of cycloaddition reactions, the bulky trifluoromethyl group at the ortho position could hinder the approach of a diene, potentially reducing the reaction rate or favoring specific isomers. chemrxiv.orgbeilstein-journals.org The steric hindrance of a trifluoromethyl group has been shown to influence the conformation of molecules and the energy barriers of reactions. nih.gov

Regioselectivity Challenges and Directing Group Strategies

The synthesis of polysubstituted benzene rings is often complicated by the challenge of controlling the position of incoming functional groups. In the case of this compound, the primary challenge lies in introducing substituents at specific positions on the benzene ring, particularly the cyano group at C1, the trifluoromethyl group at C2, and the hydroxyl group at C4. The electronic properties of these groups significantly influence the reactivity and orientation of subsequent substitution reactions.

A key strategy to overcome these regioselectivity challenges is the use of directing groups. These are functional groups that control the position of subsequent reactions, most notably through directed ortho-metalation (DoM). wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. This creates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a substituent at the desired ortho position. wikipedia.orguwindsor.ca

For the synthesis of this compound, a protected hydroxyl group is an effective directing group. Research has shown that a tetrahydropyranyl (THP) protected hydroxy group (-OTHP) is a superior ortho-directing group compared to the trifluoromethyl (-CF3) group. researchgate.netlookchem.com This hierarchy is crucial for the regioselective synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are direct precursors or structurally related to the target molecule. researchgate.netlookchem.com

The general synthetic approach leveraging this directing group strategy would involve the following key steps:

Protection of the hydroxyl group: Starting with 4-(trifluoromethyl)phenol, the hydroxyl group is protected, for instance as a THP ether. This protection is vital for two reasons: it prevents the acidic phenol proton from interfering with the organolithium reagent, and it establishes the -OTHP group as the primary directing group.

Directed ortho-lithiation: The protected phenol is then treated with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi). The lithium coordinates to the oxygen of the -OTHP group, directing the deprotonation to the adjacent ortho position (C2), thus forming the 2-lithio species with high regioselectivity. researchgate.net

Introduction of the cyano group: The aryllithium intermediate is then quenched with a suitable electrophile to introduce the nitrile functionality. A common cyanating agent for this purpose is N,N-dimethylformamide (DMF) followed by a dehydration workup, or other electrophilic "CN+" sources.

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function, typically under acidic conditions, to yield the desired this compound.

An alternative, though potentially less regioselective, pathway could involve nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. researchgate.netlibretexts.org For instance, a starting material with a leaving group (e.g., fluorine or chlorine) at the C4 position, activated by the electron-withdrawing trifluoromethyl and nitrile groups, could undergo substitution by a hydroxide or protected hydroxide nucleophile. However, controlling the initial placement of the trifluoromethyl and nitrile groups in the required 1,2-relationship on a precursor suitable for SNAr presents its own set of synthetic hurdles. The presence of multiple activating groups can lead to a mixture of products if there are multiple potential leaving groups. nih.gov

The table below summarizes the key transformations and reagents in the directed ortho-metalation strategy.

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Protection | 4-(Trifluoromethyl)phenol, 3,4-Dihydropyran, Acid catalyst | Protects the hydroxyl group and establishes the directing group. |

| 2 | ortho-Lithiation | Protected phenol, n-BuLi, Anhydrous THF, Low temperature | Regioselective deprotonation at the C2 position. |

| 3 | Cyanation | Aryllithium intermediate, Electrophilic "CN+" source (e.g., DMF) | Introduction of the nitrile group. |

| 4 | Deprotection | Protected product, Acidic workup | Unveils the final hydroxyl group. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopy is a cornerstone in the structural elucidation of molecules. By interacting with electromagnetic radiation, compounds like "4-Hydroxy-2-(trifluoromethyl)benzonitrile" reveal distinct patterns that correspond directly to their specific atomic and electronic architecture.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu For "this compound," the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key functional components. A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. upi.edu The presence of the nitrile group (C≡N) is typically confirmed by a sharp, medium-intensity peak around 2260-2220 cm⁻¹. Furthermore, strong absorption bands in the 1350-1120 cm⁻¹ range are characteristic of the C-F stretching vibrations within the trifluoromethyl group.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 (Broad) | O-H Stretch |

| Nitrile (-C≡N) | 2260 - 2220 (Sharp) | C≡N Stretch |

| Aromatic Ring | 1600 - 1450 | C=C Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In a proton NMR spectrum, the three aromatic protons on the benzene (B151609) ring of "this compound" would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing trifluoromethyl and nitrile groups and the electron-donating hydroxyl group. A broad singlet, characteristic of the acidic proton of the hydroxyl group, would also be expected.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net For "this compound," eight distinct signals are anticipated. The carbon of the trifluoromethyl group (-CF₃) typically appears as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the benzene ring resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing at the higher end of this range. researchgate.net The carbon of the nitrile group (-C≡N) also has a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H & C-CN | 110 - 140 |

| Aromatic C-OH | 150 - 160 |

| Nitrile (-C≡N) | 115 - 120 |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like "this compound" absorb ultraviolet light, promoting electrons from lower to higher energy orbitals. The presence of the benzene ring, substituted with auxochromic (hydroxyl) and chromophoric (nitrile, trifluoromethyl) groups, results in characteristic absorption maxima (λmax). For phenolic compounds, these absorptions typically occur in the 250-300 nm range. nih.gov The precise λmax is sensitive to the solvent and the electronic environment of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. rsc.org For "this compound" (C₈H₄F₃NO), the monoisotopic mass is calculated to be 187.0245 Da. uni.lu HRMS analysis would confirm this by detecting the molecular ion or common adducts with very high precision, typically within a few parts per million (ppm) of the calculated value.

Table 3: Predicted HRMS Adducts for C₈H₄F₃NO

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 188.03178 |

| [M+Na]⁺ | 210.01372 |

| [M-H]⁻ | 186.01722 |

| [M+NH₄]⁺ | 205.05832 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, including starting materials, byproducts, and structural isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be effective for analyzing "this compound". This method can effectively separate the target compound from its positional isomers, such as "3-hydroxy-2-(trifluoromethyl)benzonitrile", due to subtle differences in their polarity and interactions with the stationary and mobile phases. uni.lulongdom.org The purity of the sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak at a characteristic retention time.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-2-(trifluoromethyl)benzonitrile |

| 4-hydroxybenzonitrile |

| 4-hydroxy-2,5-dimethylbenzonitrile |

Validation of Chromatographic Methods

The validation of analytical procedures is crucial to demonstrate that a method is suitable for its intended purpose. nih.gov For chromatographic techniques like High-Performance Liquid Chromatography (HPLC), validation ensures the reliability, accuracy, and reproducibility of results. nih.gov This process is governed by guidelines from bodies like the International Council for Harmonisation (ICH). nih.govlongdom.org While a specific validated method for this compound is not detailed in the provided results, the validation process would involve assessing several key parameters, as exemplified by methods developed for other hydroxy-benzonitrile related compounds. longdom.org

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or degradation products. longdom.org

Linearity: This establishes the direct proportionality of the method's results to the concentration of the analyte within a given range. longdom.org For example, a method for 4-hydroxy benzoic acid was found to be linear over a concentration range of 0.5033 μg/mL to 4.0264 μg/mL. longdom.org

Accuracy: This measures the closeness of the test results to the true value. longdom.org In a validated method for 4-hydroxy benzoic acid, analytical recoveries ranged from 94.6% to 107.2%. longdom.org

Precision: This assesses the degree of agreement between individual test results. It is often expressed as the relative standard deviation (%RSD). longdom.org For an HPLC method, intraday and interday variations were found to be less than 2%. longdom.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. longdom.org For 4-hydroxy benzoic acid, the LOD and LOQ were found to be 0.1007 μg/mL and 0.5033 μg/mL, respectively. longdom.org

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature. longdom.org

Table 2: Illustrative HPLC Method Validation Parameters (Based on 4-Hydroxy Benzoic Acid Analysis) longdom.org

| Validation Parameter | Typical Acceptance Criteria (ICH) | Example Result |

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | Not specified |

| Accuracy (% Recovery) | Typically 98-102% | 94.6% - 107.2% |

| Precision (%RSD) | ≤ 2% | < 2% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1007 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.5033 µg/mL |

| Robustness | %RSD ≤ 2% after variations | Method found to be robust |

This table presents data from a validated method for a related compound to illustrate the validation process. longdom.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

While the specific crystal structure of this compound has not been reported in the search results, studies on analogous benzonitrile (B105546) derivatives provide insight into the expected structural features. For example, the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile was determined to be in the orthorhombic space group Pbca. nih.gov Its structure revealed a non-planar molecule where the benzonitrile ring is tilted relative to the phenol (B47542) moiety. nih.gov Such studies also identify key intermolecular interactions, like C—H⋯O and C—H⋯N hydrogen bonds, which dictate the packing of molecules in the crystal lattice, often forming complex three-dimensional networks. nih.gov

The process of structure determination involves growing a suitable single crystal, which is then exposed to an X-ray beam. The diffraction pattern produced is analyzed to build a model of the electron density, from which the atomic positions are determined.

Table 3: Example Crystal Data for a Benzonitrile Derivative (2-[2-(benzyloxy)benzylidene]malononitrile) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2959 (9) |

| b (Å) | 9.4963 (12) |

| c (Å) | 11.0280 (14) |

| α (°) | 97.709 (3) |

| β (°) | 107.953 (3) |

| γ (°) | 105.155 (3) |

| Volume (ų) | 682.13 (15) |

| Z | 2 |

This table shows crystallographic data for a related benzonitrile derivative to illustrate the type of information obtained from X-ray analysis. nih.gov The analysis of such structures confirms molecular geometry and reveals non-covalent interactions, such as π–π stacking, which influence the crystal packing. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. derpharmachemica.com DFT calculations have been instrumental in elucidating the properties of benzonitrile (B105546) derivatives. derpharmachemica.comnih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311++G(d,p), is a common choice for these types of calculations, providing reliable results for geometry, vibrational frequencies, and electronic properties. derpharmachemica.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-Hydroxy-2-(trifluoromethyl)benzonitrile, this involves finding the minimum energy conformation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring and the nitrile (-CN) group.

Studies on similar substituted benzonitriles indicate that the benzene ring is essentially planar. vulcanchem.com The bond lengths and angles are influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl and nitrile groups, along with the electron-donating hydroxyl group, create a unique electronic environment that affects the molecular geometry. For instance, the C-C bonds within the aromatic ring may exhibit slight variations in length depending on their proximity to these functional groups. The orientation of the hydroxyl group's hydrogen atom and the rotational conformation of the trifluoromethyl group are key parameters determined during optimization. In related molecules, the orientation of such groups is often influenced by intramolecular interactions, such as weak hydrogen bonds. nih.gov

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (aromatic) | ~1.39 - 1.41 |

| C-CN | ~1.44 |

| C≡N | ~1.16 |

| C-CF3 | ~1.51 |

| C-F | ~1.34 |

| C-O | ~1.36 |

| O-H | ~0.97 |

| ∠C-C-C (aromatic) | ~118 - 122 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide valuable information about the molecule's vibrational modes.

For this compound, characteristic vibrational frequencies can be assigned to specific functional groups. The nitrile group (-C≡N) stretching vibration typically appears as a strong, sharp band in the IR spectrum around 2230 cm⁻¹. The O-H stretching vibration of the hydroxyl group is expected in the region of 3600-3200 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group are anticipated to be strong and fall in the 1350-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C-C stretching vibrations occur in the 1600-1400 cm⁻¹ region. esisresearch.orgresearchgate.net A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED). nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | ~3500 |

| Aromatic C-H | Stretching | ~3100 |

| -C≡N | Stretching | ~2230 |

| Aromatic C=C | Stretching | ~1600-1450 |

| -CF3 | Stretching | ~1300-1100 |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing nitrile and trifluoromethyl groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov The calculated HOMO-LUMO gap can be used to estimate various chemical descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. irjweb.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms of the benzene ring are expected to exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. wisc.edu This analysis is particularly useful for quantifying charge transfer and delocalization effects.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and for predicting their electronic absorption spectra (UV-Vis). mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring upon light absorption. ijstr.org

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region. The primary transitions are expected to be of the π → π* type, involving the promotion of an electron from a π-bonding orbital of the aromatic system to a π*-antibonding orbital. The presence of the hydroxyl, trifluoromethyl, and nitrile substituents will influence the energies of these transitions and, consequently, the absorption maxima (λmax) in the UV-Vis spectrum. sci-hub.se The solvent environment can also play a significant role in the position of the absorption bands, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM).

Solvent Effects in Computational Modeling (e.g., IEF-PCM)

There are no specific studies available that detail the application of the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) to this compound. This type of computational analysis is crucial for understanding how a solvent medium influences the molecule's geometric and electronic properties, but such research has not been documented for this particular compound.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is fundamental in drug design and the study of biochemical pathways. Despite the presence of functional groups on this compound that could engage in protein interactions, there are no published molecular docking studies that specifically use this molecule as a ligand to investigate its binding affinity or interaction patterns with any protein target.

Medicinal Chemistry Applications and Pharmacological Research

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Hydroxy-2-(trifluoromethyl)benzonitrile and its close chemical relatives serve as crucial building blocks in the synthesis of a variety of pharmaceutical compounds. The strategic placement of its functional groups allows for diverse chemical modifications, making it a valuable starting material for creating more complex drug molecules.

For instance, the closely related aniline (B41778) derivative, 4-amino-2-trifluoromethyl-benzonitrile, is a key intermediate in the synthesis of Bicalutamide (B1683754), a non-steroidal anti-androgen drug used in the treatment of prostate cancer. google.comgoogle.com The synthesis involves a reaction between the aniline derivative and a suitable acylating agent to form the final amide product. google.com Similarly, other benzonitrile (B105546) derivatives, such as 3,5-bis(trifluoromethyl)benzonitrile, are starting materials for drugs like Selinexor, an inhibitor of nuclear export used in oncology. mdpi.com These examples underscore the importance of the trifluoromethyl benzonitrile core in constructing biologically active agents. The hydroxyl group on the target compound offers an additional site for chemical modification, potentially allowing for the creation of extensive derivative libraries for drug screening.

Enhancement of Biological Activity and Lipophilicity by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a dominant feature in modern medicinal chemistry, largely due to its ability to significantly enhance the pharmacological properties of a molecule. zju.edu.cn Its incorporation into a drug candidate, such as in the this compound scaffold, can profoundly influence its behavior in a biological system.

The -CF3 group is highly lipophilic, a property that generally improves a compound's ability to cross cellular membranes and enhances its biodistribution. researchgate.net This increased lipophilicity can facilitate better penetration of the blood-brain barrier and improve interactions with hydrophobic pockets in target proteins. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. zju.edu.cnmdpi.com This metabolic stability often leads to a longer half-life and improved pharmacokinetic profile for the drug.

The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This electronic effect can modulate the acidity or basicity of nearby functional groups and enhance non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. mdpi.comresearchgate.net This can lead to increased binding affinity and potency. mdpi.com For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir contributes to multiple strong interactions within the active site of the protease enzyme. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Description | Impact on Drug Design |

|---|---|---|

| Lipophilicity | The -CF3 group is one of the most lipophilic substituents. researchgate.net | Increases membrane permeability and can enhance binding to hydrophobic targets. mdpi.com |

| Metabolic Stability | The C-F bond is very strong, resisting enzymatic cleavage. zju.edu.cnmdpi.com | Improves the pharmacokinetic profile and increases the half-life of the drug. |

| Electronegativity | Acts as a strong electron-withdrawing group. | Modulates pKa of nearby groups and enhances binding interactions with targets. mdpi.com |

| Steric Bulk | Larger than a hydrogen or fluorine atom. | Can provide better occupancy of binding pockets, potentially increasing selectivity. mdpi.com |

Mechanism of Action Studies

The this compound scaffold has been incorporated into molecules designed to interact with specific biological targets, leading to the modulation of key pathways involved in disease.

Derivatives containing the trifluoromethyl benzonitrile core have been investigated as inhibitors of several important molecular targets. A notable example is a derivative, 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, which has been identified as a potent ligand for the Androgen Receptor (AR). bindingdb.org The AR is a critical target in prostate cancer, and blocking its function is a primary therapeutic strategy. nih.gov

The trifluoromethylphenyl moiety is also a key component in Type-II kinase inhibitors like Imatinib and Sorafenib. nih.gov These inhibitors stabilize an inactive "DFG-out" conformation of the kinase, often leading to higher selectivity compared to inhibitors that target the active state. nih.gov For example, Alpelisib, a PI3K inhibitor, contains a trifluoromethyl-substituted pyridine (B92270) ring and has been shown to inhibit the PI3K-dependent activation of Akt, a crucial signaling pathway for cell proliferation and survival. mdpi.com Furthermore, various benzonitrile derivatives have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain and inflammation. nih.gov

The structural features of this compound contribute to the high binding affinity and specificity of its derivatives. The trifluoromethyl group often enhances binding by engaging in hydrophobic interactions within the target's binding pocket. mdpi.com

Quantitative binding data demonstrates the potency of compounds built from this scaffold. For instance, a derivative, 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, displays a high affinity for the human Androgen Receptor with an IC50 value of 26 nM. bindingdb.org In other drug classes, the inclusion of a trifluoromethylated phenyl group is critical for potency. Atogepant, a CGRP receptor antagonist, exhibits high binding affinity with an IC50 of approximately 0.03 nM, a property to which its trifluoromethylphenyl group contributes. mdpi.comresearchgate.net The development of potent glucocorticoid receptor ligands has also utilized a quaternary carbon atom bearing both a trifluoromethyl and a hydroxyl group, highlighting the importance of this combined structural motif for receptor binding. nih.gov

Table 2: Binding Affinity of a Representative Trifluoromethyl Benzonitrile Derivative

| Compound | Target | Binding Affinity (IC50) |

|---|

Compounds derived from the this compound scaffold typically function by inhibiting the activity of their target proteins or enzymes. This modulation can occur through various mechanisms, including competitive antagonism at a receptor or allosteric inhibition of an enzyme. nih.govnih.gov

For example, derivatives targeting the Androgen Receptor act as antagonists, blocking the receptor from being activated by endogenous androgens and thereby inhibiting the transcription of genes that drive prostate cancer cell growth. nih.gov In the context of kinase inhibition, molecules containing the trifluoromethylphenyl group can lock the enzyme in an inactive state, preventing its catalytic function. nih.gov The anti-cancer drug Fulvestrant, which also features a trifluoromethyl group, functions by binding to the estrogen receptor and promoting its degradation, thereby down-regulating the receptor and achieving a potent anti-estrogen effect. mdpi.com The ability of N-heterocycles and related structures to modulate the activity of Phase II drug-metabolizing enzymes has also been documented, suggesting that such scaffolds can have broader effects on xenobiotic metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. The this compound scaffold is well-suited for such studies due to its multiple points for chemical diversification.

SAR studies on various compound series have highlighted the importance of the trifluoromethylbenzonitrile moiety. In the development of bicalutamide analogues for prostate cancer, modifications to the side chain attached to the N-(4-cyano-3-(trifluoromethyl)phenyl) core led to significant differences in activity against various prostate cancer cell lines. nih.govnih.gov For example, one deshydroxy sulfide (B99878) derivative showed a 7-fold enhancement in activity compared to bicalutamide in the 22Rv1 cell line. nih.gov

In a different study on derivatives of YC-1, a soluble guanylate cyclase activator, it was found that substituting a benzyl (B1604629) ring with electron-withdrawing groups, such as a (trifluoromethyl)phenyl or a cyanophenyl group, resulted in higher inhibitory activity. nih.gov This indicates that the electronic properties imparted by these groups are critical for potency. Similarly, replacing the trifluoromethyl group in a glucocorticoid receptor ligand with a larger, non-fluorinated group like benzyl or cyclohexylmethyl maintained binding potency but converted the molecule from an agonist to an antagonist, demonstrating how a single modification can dramatically alter functional activity. nih.gov These studies are crucial for optimizing lead compounds into clinical candidates with improved efficacy and selectivity.

Influence of Substituents on Biological Activity

The biological activity of derivatives based on the 2-(trifluoromethyl)benzonitrile (B1294956) scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for specific therapeutic purposes.

For instance, in the development of topical androgen receptor antagonists, a series of substituted 4-aryl-2-trifluoromethylbenzonitrile analogs were evaluated. SAR studies revealed that the choice of the aryl group and its substituents significantly impacted the compound's potency and selectivity. The goal is often to enhance binding affinity to the androgen receptor while minimizing off-target effects. In one series of quinazoline (B50416) derivatives, it was found that substituting an aniline moiety with small, hydrophobic groups like fluorine, bromine, or chlorine increased activity. Similarly, another study on quinazoline derivatives showed that substituting the phenyl moiety with various electron-withdrawing groups (such as -Cl, -Br, -F) led to higher inhibitory activity compared to electron-donating groups like -CH3 or -OCH3.

The inclusion of fluorinated groups, such as the trifluoromethyl group already present in the parent structure, can enhance hydrogen bonding through dipole induction, thereby improving binding dynamics with the target receptor. The modification of other parts of the molecule, such as the addition of a 5-oxopyrrolidine ring, has been shown to confer strong AR binding affinity and improve metabolic stability. Further modifications to this ring, for example, by adding an ethyl and a hydroxy group, can enhance AR agonistic activities and create ideal SARM profiles.

The following table summarizes the influence of different substituents on the biological activity of 2-(trifluoromethyl)benzonitrile derivatives based on various studies.

| Derivative Class | Substituent Modification | Effect on Biological Activity | Reference |

| 4-Aryl-2-trifluoromethylbenzonitriles | Variation of the 4-aryl group | Significant impact on in vitro binding and cellular potency. | |

| Quinazoline Derivatives | Substitution of aniline with small, hydrophobic groups (F, Br, Cl) | Increased activity. | |

| Quinazoline Derivatives | Para-substitution of phenyl moiety with electron-withdrawing groups (-Cl, -Br, -F) | Higher inhibitory activity compared to electron-donating groups. | |

| Pyrrolidine-benzonitrile Derivatives | Addition of a 5-oxopyrrolidine ring | Improved metabolic stability and strong AR binding affinity. | |

| 5-Oxopyrrolidine-benzonitrile Derivatives | Addition of ethyl and hydroxy groups to the 5-oxopyrrolidine ring | Enhanced AR agonistic activities and ideal SARM profiles. |

Design and Synthesis of Derivatives for Optimized Activity

The rational design and synthesis of derivatives of this compound are central to developing compounds with optimized therapeutic properties. A key strategy involves modifying the core structure to enhance tissue selectivity, improve potency, and ensure a suitable pharmacokinetic profile.

One successful approach involved converting a thioether to an ether, which led to the development of the prototypical SARM, S-4, from its antiandrogen precursor. This highlights how subtle isosteric replacements can dramatically alter a compound's pharmacological profile from an antagonist to an agonist.

In the quest for potent Hedgehog signaling pathway inhibitors, a series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed using a "fluorine scan" strategy. This approach led to the discovery of compounds with more potent activity than the existing drug vismodegib.

For dermatological applications, the design process focuses on creating potent and selective antagonists that can be delivered topically. A key consideration is minimizing systemic absorption to avoid unwanted side effects. For example, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425) was rationally designed as a novel nonsteroidal androgen receptor antagonist for topical use. Its design ensures it is rapidly metabolized systemically, thereby reducing the risk of systemic effects. The synthesis process for such compounds can be complex, often involving multiple steps to achieve the desired stereochemistry and purity.

Specific Therapeutic Areas and Case Studies

Enzyme Inhibition (e.g., Cyclooxygenase (COX) Enzymes)

There is no specific information available in the public domain regarding the inhibitory activity of this compound against cyclooxygenase (COX) enzymes or other enzyme targets. While related molecules, such as certain trifluoromethyl-substituted benzoic acid derivatives, have been studied for their effects on COX-2, these findings cannot be directly extrapolated to this compound.

Receptor Binding Studies

Currently, there are no published receptor binding studies for this compound. The affinity and selectivity of this compound for any specific biological receptors have not been documented in scientific literature. General methodologies for such assays, including filtration and scintillation proximity assays, are well-established for drug discovery but have not been applied to this specific compound in any available research.

Anticancer Activity

Comprehensive searches have not yielded any studies detailing the anticancer activity of this compound.

Antiproliferative Activity against Cancer Cell Lines

There is no available data from in vitro studies demonstrating the antiproliferative effects of this compound on any cancer cell lines. While other novel synthetic compounds are frequently screened for such activity, this particular compound has not been featured in such research.

Alteration of Metabolic Pathways in Cancer Cells

No research has been published that investigates the effects of this compound on the metabolic pathways of cancer cells. The study of how chemical agents alter cancer metabolism, including glycolysis or glutaminolysis, is a significant area of oncology research, but this compound has not been a subject of such investigations.

Antiviral Profiling (e.g., SARS-CoV-2 Replication Inhibition)

There is no evidence or published research to suggest that this compound has been evaluated for antiviral activity, including any potential inhibitory effects on the replication of SARS-CoV-2 or other viruses.

Autoimmune Disorders Treatment

The scientific literature lacks any information on the application or investigation of this compound in the context of treating autoimmune disorders.

Hormonal Male Contraception

While this compound is not itself used as a hormonal male contraceptive, it is a critical precursor in the synthesis of investigational agents that have been explored for this purpose. Notably, it forms the structural basis for certain nonsteroidal selective androgen receptor modulators (SARMs) that have demonstrated potential in preclinical studies for male contraception.

One such derivative is S-23, a potent, nonsteroidal SARM. Research in animal models has shown that S-23 can effectively and reversibly suppress spermatogenesis. In studies involving male rats, administration of S-23, particularly in combination with estradiol (B170435) benzoate, led to a state of infertility. nih.govuni.lu This effect was attributed to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for sperm production. nih.gov Upon cessation of treatment, fertility was fully restored, highlighting the reversible nature of its contraceptive effect. nih.govuni.lu The development of S-23 and similar compounds showcases the utility of the this compound core in designing molecules with specific activities relevant to hormonal male contraception. nih.gov

Preclinical Characterization and In Vivo Models

As a chemical intermediate, this compound has not been the subject of extensive preclinical characterization or in vivo studies itself. Instead, the focus of such research has been on the more complex molecules derived from it. These derivatives have undergone rigorous evaluation in various in vitro and in vivo models to determine their pharmacological profiles.

For instance, the SARM S-23, which is synthesized from precursors related to this compound, has been well-characterized. In vitro studies have demonstrated its high binding affinity to the androgen receptor. nih.gov In vivo studies in castrated male rats have shown its dose-dependent effects on both androgenic tissues, like the prostate, and anabolic tissues, such as the levator ani muscle. nih.gov

Another SARM developed from a 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivative, known as SARM 2f (4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile), has also been evaluated preclinically. researchgate.net In vivo studies in rodents and monkeys have confirmed its anabolic effects, demonstrating an increase in lean body mass. researchgate.netnih.gov

The preclinical data for these derivatives underscore the importance of the this compound scaffold in generating compounds with selective and potent biological activities.

Table 1: Preclinical Data for S-23

| Parameter | Finding | Animal Model | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 1.7 ± 0.2 nM | In vitro | nih.gov |

| ED50 (Prostate) | 0.43 mg/day | Castrated male rats | nih.gov |

| ED50 (Levator ani muscle) | 0.079 mg/day | Castrated male rats | nih.gov |

| Effect on LH levels | >50% suppression at >0.1 mg/day | Intact male rats | nih.gov |

| Contraceptive Efficacy | Zero pregnancies in mating trials (0.1 mg/day with estradiol benzoate) | Male rats | nih.gov |

| Reversibility | 100% pregnancy rate after 100-day recovery | Male rats | nih.gov |

Comparison with Similar Compounds and Analogues

The chemical structure of this compound provides a valuable point of comparison with both its more complex derivatives and other established nonsteroidal antiandrogens.